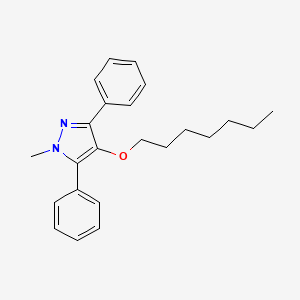![molecular formula C18H16O2 B14609767 9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one CAS No. 61019-11-2](/img/structure/B14609767.png)
9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one is a complex organic compound belonging to the class of naphthofurans This compound is characterized by a fused ring system that includes a naphthalene moiety and a furan ring, with a phenyl group attached to the structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of palladium-catalyzed reverse hydrogenolysis, which allows for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins . This method is advantageous as it does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to ensure high yield and purity. Catalysts such as Pd/C (palladium on carbon) are commonly used in these processes due to their efficiency and reusability .
化学反応の分析
Types of Reactions
9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in
特性
CAS番号 |
61019-11-2 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
4-phenyl-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C18H16O2/c19-18-17-14(11-20-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14,16-17H,10-11H2 |
InChIキー |
BVEHHLXJZJDSGV-UHFFFAOYSA-N |
正規SMILES |
C1C2COC(=O)C2C(C3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)



![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)






![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)
